molecular formula C10H7NO2S B2955522 2-[(E)-2-Nitroethenyl]benzo[b]thiophene CAS No. 1355024-97-3

2-[(E)-2-Nitroethenyl]benzo[b]thiophene

Cat. No.: B2955522
CAS No.: 1355024-97-3
M. Wt: 205.23
InChI Key: NPUPTMQXBWIESM-UHFFFAOYSA-N
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Description

2-[(E)-2-Nitroethenyl]benzo[b]thiophene is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-Nitroethenyl]benzo[b]thiophene typically involves the reaction of 2-nitroethenyl derivatives with benzo[b]thiophene. One common method is the condensation reaction between 2-nitroethenylbenzene and thiophene derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-Nitroethenyl]benzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-2-Nitroethenyl]benzo[b]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-Nitroethenyl]benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzo[b]thiophene
  • 2-Aminobenzo[b]thiophene
  • 2-Hydroxybenzo[b]thiophene

Uniqueness

2-[(E)-2-Nitroethenyl]benzo[b]thiophene is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUPTMQXBWIESM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using an analogous reaction procedure and workup as described in Example 1, step 1, benzo[b]thiophene-2-carbaldehyde (2.1 g, 0.012 mol) in ethanol (100 mL) was reacted with nitro methane (0.7 mL, 0.012 mol) and 10N NaOH (0.51 g, 0.012 mol). The resulting mixture was stirred at 0° C. for 1 hr to afford 2.1 g of the product (84% yield).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
84%

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